molecular formula C16H13FN2O B7475460 N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide

Katalognummer B7475460
Molekulargewicht: 268.28 g/mol
InChI-Schlüssel: GDZGKWDFJJNMTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 has been shown to have a high affinity for the voltage-gated sodium channel Nav1.7, making it a promising candidate for the treatment of chronic pain.

Wirkmechanismus

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. Nav1.7 is expressed in sensory neurons and plays a critical role in the transmission of pain signals. By selectively blocking Nav1.7, this compound is able to reduce the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for Nav1.7, with an IC50 of 67 nM. This compound is able to selectively block Nav1.7, with minimal effects on other sodium channels. In animal models, this compound has been shown to reduce pain sensation, with a greater effect on inflammatory pain compared to neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide is its high selectivity for Nav1.7, allowing for the selective targeting of pain signaling pathways. However, one limitation is its relatively low potency compared to other Nav1.7 blockers. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the development of N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide as a pain therapeutic. One direction is the optimization of the this compound structure to improve its potency and solubility. Another direction is the development of novel drug delivery systems to improve the bioavailability of this compound. Additionally, the potential for this compound to be used in combination with other pain therapeutics should be explored, as it may have synergistic effects with other drugs. Finally, the potential for this compound to be used in the treatment of other diseases, such as epilepsy, should be investigated, as Nav1.7 has been shown to play a role in other neurological disorders.

Synthesemethoden

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(cyanomethyl)phenylmagnesium bromide to form the this compound intermediate, which is then purified and converted to the final product.

Wissenschaftliche Forschungsanwendungen

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.7 is a key target for the development of pain therapeutics, as it is expressed in sensory neurons and plays a critical role in the transmission of pain signals. This compound has been shown to have a high affinity for Nav1.7 and is able to selectively block its activity, making it a promising candidate for the development of novel pain therapeutics.

Eigenschaften

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-5-13(10-15(11)17)16(20)19-14-6-3-12(4-7-14)8-9-18/h2-7,10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZGKWDFJJNMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.